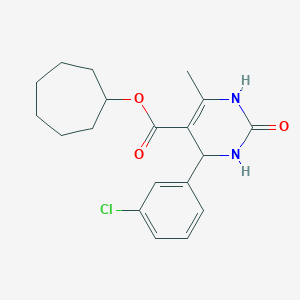![molecular formula C15H19N9O2 B394513 4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine](/img/structure/B394513.png)
4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-tert-butylbenzyl)-2-triazenyl]-1,2,5-oxadiazol-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) is a nitrogen-rich heterocyclic compound It is characterized by its triazene bridge and oxadiazole rings, which contribute to its high energy content and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) involves the reaction of 3,4-diaminofurazan with a triazene bridge. The process typically includes:
Formation of the triazene bridge: This step involves the reaction of 4-tert-butylbenzylamine with nitrous acid to form the triazene intermediate.
Coupling with 3,4-diaminofurazan: The triazene intermediate is then reacted with 3,4-diaminofurazan under controlled conditions to form the final product.
The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures due to the compound’s energetic nature.
化学反応の分析
Types of Reactions
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazene bridge or the oxadiazole rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
科学的研究の応用
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) has several scientific research applications:
Chemistry: It is studied for its potential as an energetic material due to its high nitrogen content and stability.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and delivery.
Industry: Its energetic properties make it suitable for applications in propellants and explosives.
作用機序
The mechanism by which 4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) exerts its effects involves its ability to release a significant amount of energy upon decomposition. The triazene bridge and oxadiazole rings contribute to its stability and energy release. The compound interacts with molecular targets through its nitrogen-rich structure, which can form strong bonds and undergo rapid decomposition under specific conditions.
類似化合物との比較
Similar Compounds
3,4-Diaminofurazan: A precursor in the synthesis of the compound, known for its energetic properties.
1,2,5-Oxadiazole derivatives: Compounds with similar ring structures, used in various energetic materials.
Triazene derivatives: Compounds with triazene bridges, studied for their stability and energy release.
Uniqueness
4,4’-[(1E)-3-(4-tert-butylbenzyl)triaz-1-ene-1,3-diyl]bis(1,2,5-oxadiazol-3-amine) stands out due to its combination of a triazene bridge and oxadiazole rings, which provide a unique balance of stability and high energy content. Its insensitivity to external mechanical stimuli and high thermal decomposition temperature further enhance its appeal for various applications.
特性
分子式 |
C15H19N9O2 |
|---|---|
分子量 |
357.37g/mol |
IUPAC名 |
3-N-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]-3-N-[(4-tert-butylphenyl)methyl]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C15H19N9O2/c1-15(2,3)10-6-4-9(5-7-10)8-24(14-12(17)20-26-22-14)23-18-13-11(16)19-25-21-13/h4-7H,8H2,1-3H3,(H2,16,19)(H2,17,20) |
InChIキー |
CHLSAWROSCESQS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C2=NON=C2N)N=NC3=NON=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-{5-chloro-2-methoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B394433.png)
![Ethyl 2-{[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B394435.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide](/img/structure/B394437.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid](/img/structure/B394438.png)


![2-(PYRIDIN-2-YLSULFANYL)-N-(4-{4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENOXY}PHENYL)ACETAMIDE](/img/structure/B394445.png)
![2-(PYRIDIN-2-YLSULFANYL)-N-[4-({4-[2-(PYRIDIN-2-YLSULFANYL)ACETAMIDO]PHENYL}SULFANYL)PHENYL]ACETAMIDE](/img/structure/B394446.png)

![1-(9H-fluoren-2-yl)-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B394449.png)
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B394452.png)

